N-cyclopropylnaphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMTLWHIJEHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462606 | |
| Record name | N-Cyclopropylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112033-42-8 | |
| Record name | N-Cyclopropylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopropylnaphthalen-1-amine: Synthesis, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Significance of Cyclopropylnaphthalen-1-amine
Cyclopropylnaphthalen-1-amine is a fascinating and increasingly important molecule in the landscape of medicinal chemistry and drug development. Its unique structural architecture, combining the rigid, polycyclic naphthalene core with the strained, three-membered cyclopropyl ring, imparts a distinct set of physicochemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the chemical identifiers, synthetic pathways, and analytical characterization of cyclopropylnaphthalen-1-amine, with a particular focus on the 4-substituted isomer, a key intermediate in the synthesis of the gout therapeutic, Lesinurad.[1]
A critical point of clarification is the distinction between two primary isomers: 4-cyclopropylnaphthalen-1-amine , where the cyclopropyl group is attached to the naphthalene ring, and N-cyclopropylnaphthalen-1-amine , where the cyclopropyl group is bonded to the amine nitrogen. This guide will primarily focus on the former, given its documented role in pharmaceutical synthesis, while also providing insights into the synthesis of the latter.
Part 1: Core Chemical Identifiers and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and application. The following table summarizes the key identifiers for 4-cyclopropylnaphthalen-1-amine and its commonly used hydrochloride salt.
| Identifier | 4-cyclopropylnaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine Hydrochloride |
| CAS Number | 878671-94-4 | 1533519-92-4[2] |
| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₄ClN[2] |
| Molecular Weight | 183.25 g/mol | 219.71 g/mol [2] |
| IUPAC Name | 4-cyclopropylnaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine;hydrochloride[2] |
| Synonyms | 4-Cyclopropyl-1-naphthalenamine | 4-Cyclopropyl-1-naphthalenamine HCl, Lesinurad Impurity 14 HCl[2] |
| Appearance | Not specified (likely liquid or solid) | White to off-white powder[3] |
| Melting Point | Not specified | 165-175 °C[3] |
| Boiling Point | 361.6 °C at 760 mmHg (Predicted) | Not applicable |
| Density | 1.191 g/cm³ (Predicted) | Not applicable |
| Flash Point | 190.3 °C (Predicted) | Not applicable |
Part 2: Synthesis and Mechanistic Considerations
Plausible Synthetic Route for 4-cyclopropylnaphthalen-1-amine
A logical approach to the synthesis of 4-cyclopropylnaphthalen-1-amine involves the introduction of the cyclopropyl group onto a pre-functionalized naphthalene core. A potential synthetic workflow is outlined below:
Caption: Synthesis of N-cyclopropylnaphthalen-1-amine via Buchwald-Hartwig amination.
-
Reaction Setup: A reaction vessel is charged with 1-bromonaphthalene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Addition of Amine: Cyclopropylamine is then added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated in an inert solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete.
-
Workup and Purification: The reaction mixture is then cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
The choice of ligand is critical in the Buchwald-Hartwig amination, influencing the reaction's scope, efficiency, and functional group tolerance. [4]
Part 3: Analytical Characterization and Spectroscopic Insights
A thorough analytical characterization is essential to confirm the identity and purity of a synthesized compound. While a complete set of validated spectra for 4-cyclopropylnaphthalen-1-amine is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of both the naphthalene and cyclopropyl moieties.
-
Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Cyclopropyl Protons: The protons of the cyclopropyl group will resonate in the upfield region, generally between 0.5 and 1.5 ppm. These protons will likely exhibit complex splitting patterns due to geminal and vicinal coupling.
-
Amine Protons: The protons of the primary amine group (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of 3.5-5.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Naphthalene Carbons: The ten carbon atoms of the naphthalene ring will give rise to signals in the aromatic region, between 110 and 150 ppm.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region, typically between 5 and 20 ppm.
-
C-N Carbon: The carbon atom of the naphthalene ring attached to the amino group will be shifted to a higher frequency compared to the other aromatic carbons due to the electronegativity of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: Primary amines typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. [5]* C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group will appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration for an aromatic amine typically appears in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): For 4-cyclopropylnaphthalen-1-amine, the molecular ion peak is expected at m/z = 183.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small neutral molecules or radicals from the molecular ion. Common fragmentation pathways for related compounds could include the loss of a hydrogen atom, a methyl radical, or cleavage of the cyclopropyl ring.
Part 4: Applications in Drug Development
The primary documented application of 4-cyclopropylnaphthalen-1-amine is as a crucial intermediate in the synthesis of Lesinurad . Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. The synthesis of Lesinurad involves the elaboration of the amino group of 4-cyclopropylnaphthalen-1-amine into a more complex heterocyclic system. The presence of the cyclopropyl group in the final drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to the target protein, and fine-tune the overall pharmacokinetic profile of the drug.
Conclusion
Cyclopropylnaphthalen-1-amines, particularly the 4-substituted isomer, are valuable building blocks in modern organic synthesis and drug discovery. This guide has provided a comprehensive overview of their chemical identity, plausible and efficient synthetic routes, and expected analytical characteristics. A clear understanding of these fundamental aspects is essential for researchers and scientists working in the fields of medicinal chemistry, process development, and materials science. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like cyclopropylnaphthalen-1-amine is set to increase, paving the way for the development of new and improved medicines.
References
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Home Sunshine Pharma. (n.d.). 4-cyclopropylnaphthalen-1-amine Hydrochloride CAS 1533519-92-4. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
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Journal of Chemical Education. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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MDPI. (2022, June 11). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. Retrieved from [Link]
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Organic Syntheses. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
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MDPI. (2021, November 14). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Retrieved from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride. Retrieved from [Link]
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Chem LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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IJCRT. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]
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molecular structure and weight of N-cyclopropylnaphthalen-1-amine
Topic: Molecular Structure and Weight of N-Cyclopropylnaphthalen-1-amine Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
N-Cyclopropylnaphthalen-1-amine (also known as N-cyclopropyl-1-naphthylamine) is a secondary aromatic amine featuring a naphthalene core substituted at the C1 position with a cyclopropylamino group. This compound represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, anticancer agents, and mechanistic probes for cytochrome P450-mediated N-dealkylation studies.
Unlike simple alkyl amines, the introduction of the strained cyclopropyl ring alters the electronic properties of the nitrogen lone pair, influencing both metabolic stability and binding affinity. This guide provides a definitive analysis of its molecular specifications, structural characteristics, and validated synthetic protocols.
Physicochemical Profile
The following data summarizes the core molecular specifications for N-cyclopropylnaphthalen-1-amine.
| Parameter | Specification | Notes |
| IUPAC Name | N-Cyclopropylnaphthalen-1-amine | |
| Molecular Formula | C₁₃H₁₃N | |
| Molecular Weight | 183.25 g/mol | Average mass |
| Monoisotopic Mass | 183.1048 Da | Useful for HRMS calibration |
| Physical State | White Solid / Red Oil | Pure form is a solid; oxidizes to oil upon air exposure. |
| Melting Point | 52–54 °C | Literature value for high-purity crystalline samples. |
| Solubility | Soluble in CHCl₃, DCM, MeOH | Low solubility in water due to lipophilic naphthalene core. |
| pKa (Predicted) | ~4.0 – 4.5 | Reduced basicity compared to aliphatic amines due to N-aryl conjugation. |
Structural Analysis & Connectivity
The molecule consists of a planar, aromatic naphthalene system coupled to a non-planar, strained cyclopropyl ring via a secondary amine linker.
Structural Logic[1]
-
Naphthalene Core: Provides a large hydrophobic surface area (π-system) capable of π-π stacking interactions in biological binding pockets.
-
Nitrogen Linker: The nitrogen atom is
hybridized but exhibits partial character due to resonance delocalization of the lone pair into the naphthyl ring. -
Cyclopropyl Group: Introduces significant ring strain (~27.5 kcal/mol). The C-C bonds in the cyclopropane ring possess high p-character (resembling alkenes), which allows for unique "sigma-conjugation" with the adjacent nitrogen p-orbital.
Visualization: Structural Hierarchy
Figure 1: Structural connectivity and associated physicochemical properties of N-cyclopropylnaphthalen-1-amine.[1]
Synthesis Protocol: Buchwald-Hartwig Amination[3]
Direct alkylation of 1-naphthylamine with cyclopropyl halides is inefficient due to the low reactivity of cyclopropyl electrophiles (SN2 is disfavored). The industry-standard method is the Palladium-Catalyzed Buchwald-Hartwig Amination .
Reaction Scheme
Reagents: 1-Bromonaphthalene + Cyclopropylamine Catalyst: Pd₂(dba)₃ / BINAP (or SPhos) Base: NaOtBu (Sodium tert-butoxide) Solvent: Toluene or Dioxane (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with:
-
1-Bromonaphthalene (1.0 equiv)
-
Pd₂(dba)₃ (1–2 mol%)
-
rac-BINAP (2–4 mol%)
-
NaOtBu (1.4 equiv)
-
-
Addition: Add anhydrous Toluene (0.2 M concentration relative to bromide). Add Cyclopropylamine (1.2–1.5 equiv) via syringe.
-
Reaction: Seal the flask and heat to 80–100 °C for 12–16 hours.
-
Note: Monitoring by TLC (Hexane/EtOAc 9:1) is essential. The starting bromide is UV active; the product will likely fluoresce differently.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient, typically 95:5).
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for the synthesis of N-cyclopropylnaphthalen-1-amine via Pd-cross coupling.
Characterization Standards
To validate the identity of the synthesized compound, the following spectral data must be obtained.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic (C1-C8) | 7.80 – 7.85 | Multiplet | 2H | Naphthalene H4, H5 |
| Aromatic (C1-C8) | 7.45 – 7.55 | Multiplet | 2H | Naphthalene H2, H8 |
| Aromatic (C1-C8) | 7.25 – 7.35 | Multiplet | 2H | Naphthalene H3, H6 |
| Aromatic (C1-C8) | 6.65 – 6.70 | Doublet | 1H | Naphthalene H2 (Ortho to N) |
| Amine (-NH-) | 4.50 – 4.80 | Broad Singlet | 1H | Exchangeable proton |
| Cyclopropyl (-CH-) | 2.45 – 2.55 | Multiplet | 1H | Methine (attached to N) |
| Cyclopropyl (-CH₂-) | 0.70 – 0.85 | Multiplet | 2H | Ring methylene (cis) |
| Cyclopropyl (-CH₂-) | 0.50 – 0.65 | Multiplet | 2H | Ring methylene (trans) |
Mass Spectrometry (MS)
-
Method: ESI-TOF or GC-MS (EI)
-
Expected Ion:
(ESI) or (EI). -
Fragmentation (EI): Expect a loss of the cyclopropyl radical or ring opening, but the molecular ion is typically stable due to the aromatic system.
Safety & Handling
-
Toxicity: Naphthylamines (specifically 2-naphthylamine) are known carcinogens. While N-substituted 1-naphthylamines are generally less toxic, N-cyclopropylnaphthalen-1-amine should be handled as a potential carcinogen .
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation, turning from white to red/brown over time.
-
PPE: Double nitrile gloves, chemical safety goggles, and use of a fume hood are mandatory.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 2000.
-
Hartwig, J. F. "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates." Angewandte Chemie International Edition, 1998.
-
Rousseaux, S., et al. "Palladium-Catalyzed Monoarylation of Cyclopropylamine." Journal of the American Chemical Society, 2010.
-
PubChem Compound Summary. "1-Naphthylamine Derivatives." National Center for Biotechnology Information.
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An In-depth Technical Guide to the pKa and Basicity of N-cyclopropylnaphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) of a molecule is a critical determinant of its behavior in biological systems, influencing everything from absorption and distribution to target engagement. This guide provides a comprehensive analysis of the pKa and basicity of N-cyclopropylnaphthalen-1-amine, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its basicity, dissecting the electronic and steric contributions of its constituent moieties. Furthermore, this document outlines a rigorous experimental protocol for the empirical determination of its pKa value, ensuring a self-validating system for researchers. The insights presented herein are designed to empower scientists in drug development to make informed decisions regarding the optimization of lead compounds.
Introduction: The Significance of pKa in Drug Design
N-cyclopropylnaphthalen-1-amine is a secondary aromatic amine featuring a polycyclic aromatic system and a strained cycloalkyl substituent. Such structural motifs are prevalent in pharmacologically active agents, making a thorough understanding of their physicochemical properties, particularly their acid-base characteristics, paramount. The pKa of a compound dictates its charge state at a given pH. This, in turn, governs its solubility, lipophilicity, and ability to traverse biological membranes—key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Moreover, the protonation state of a molecule can be crucial for its interaction with biological targets, such as enzymes and receptors.
This guide will first establish a theoretical framework to predict the basicity of N-cyclopropylnaphthalen-1-amine by examining the electronic and steric effects of the naphthalene ring and the N-cyclopropyl group. Subsequently, a detailed experimental workflow for the precise determination of its pKa will be presented.
Theoretical Framework for Basicity Analysis
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] This is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[2]
The Basicity of the Parent Aromatic Amine: Naphthalen-1-amine
Aromatic amines are generally less basic than their aliphatic counterparts.[1][3][4] This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which reduces its availability for protonation.[1][4] In the case of naphthalen-1-amine, the lone pair on the nitrogen is in conjugation with the extensive π-system of the naphthalene ring. This resonance effect significantly decreases its basicity. The experimentally determined pKa of the conjugate acid of naphthalen-1-amine is approximately 3.92.[5][6][7] This low value reflects the reduced electron density on the nitrogen atom.
Caption: Protonation Equilibrium of Naphthalen-1-amine.
Electronic Effects of the N-Cyclopropyl Substituent
The cyclopropyl group is a fascinating substituent with dual electronic properties.[8]
-
Inductive Effect: Due to the high s-character of the carbon-carbon bonds within the strained three-membered ring, the cyclopropyl group is inductively electron-withdrawing.[8] This effect would tend to pull electron density away from the nitrogen atom, thereby decreasing its basicity.
-
Resonance (Mesomeric) Effect: The Walsh orbitals of the cyclopropyl ring have π-character and can overlap with adjacent p-orbitals.[9] This allows the cyclopropyl group to act as a π-electron donor through resonance, particularly when attached to an electron-deficient center.[8] This donation of electron density into the aromatic system would increase the electron density on the nitrogen, thus increasing its basicity.
The net electronic effect of the cyclopropyl group is a balance between these opposing inductive and resonance effects.
Steric Effects of the N-Cyclopropyl Group
The presence of the cyclopropyl group on the nitrogen atom introduces steric hindrance around the lone pair.[1][3] This can impede the approach of a proton, making protonation more difficult and thus lowering the basicity.[1] Furthermore, steric bulk can affect the solvation of the resulting conjugate acid. The stability of the protonated amine is influenced by its ability to be solvated, and bulky substituents can disrupt the solvation shell, destabilizing the conjugate acid and weakening the base.[10]
Predicted pKa and Basicity of N-cyclopropylnaphthalen-1-amine
Given the competing electronic and steric factors, a precise prediction of the pKa of N-cyclopropylnaphthalen-1-amine without experimental data is challenging. However, we can make a reasoned estimation.
The inductive electron-withdrawing effect of the cyclopropyl group would suggest a decrease in basicity compared to naphthalen-1-amine. Conversely, the potential for resonance donation could counteract this effect. The steric hindrance introduced by the cyclopropyl group is also expected to decrease basicity.
In many cases involving N-alkylation of aromatic amines, the inductive and steric effects tend to dominate, leading to a slight decrease in basicity. For instance, the pKa of N-phenyl-1-naphthylamine is 4.93, which is slightly higher than that of 1-naphthylamine.[11] However, the phenyl group is electronically different from a cyclopropyl group.
Considering the strong electron-withdrawing nature of the naphthalene ring, the resonance donation from the cyclopropyl group might be significant. It is plausible that the resonance donation and the inductive withdrawal are finely balanced. However, the added steric hindrance is an undeniable factor that would disfavor protonation. Therefore, it is predicted that the pKa of N-cyclopropylnaphthalen-1-amine will be slightly lower than that of naphthalen-1-amine (pKa ≈ 3.92).
| Factor | Effect on Electron Density at Nitrogen | Predicted Effect on Basicity | Predicted Effect on pKa |
| Naphthalene Ring Resonance | Decrease | Decrease | Decrease |
| Cyclopropyl Inductive Effect | Decrease | Decrease | Decrease |
| Cyclopropyl Resonance Effect | Increase | Increase | Increase |
| Cyclopropyl Steric Hindrance | No direct effect | Decrease | Decrease |
Table 1: Summary of Predicted Effects on the Basicity of N-cyclopropylnaphthalen-1-amine.
Experimental Determination of pKa
To overcome the ambiguity of theoretical prediction, empirical determination of the pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.
Protocol for Potentiometric Titration
Objective: To determine the pKa of N-cyclopropylnaphthalen-1-amine in a mixed solvent system (e.g., water-methanol) due to its likely low water solubility.
Materials:
-
N-cyclopropylnaphthalen-1-amine (high purity)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Methanol (ACS grade)
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of N-cyclopropylnaphthalen-1-amine (e.g., 20-30 mg) and dissolve it in a known volume of a methanol-water mixture (e.g., 50 mL of 80:20 methanol:water).
-
Initial pH Measurement: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the initial pH.
-
Titration with Acid: Add a known excess of standardized HCl solution to the beaker to ensure complete protonation of the amine. Record the volume of HCl added and the resulting pH.
-
Back Titration with Base: Begin the titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Alternatively, use specialized software for pKa determination from titration data, which can perform a non-linear regression analysis for more accurate results.
-
Caption: Experimental Workflow for pKa Determination.
Implications in Drug Development and Research
The determined pKa value of N-cyclopropylnaphthalen-1-amine will have significant implications for its potential as a drug candidate.
-
Absorption: A weakly basic compound will be predominantly in its neutral, more lipophilic form in the alkaline environment of the small intestine, facilitating passive diffusion across the intestinal membrane.
-
Distribution: The extent of plasma protein binding and tissue distribution can be influenced by the charge state of the molecule.
-
Target Interaction: If the protonated form of the amine is required for binding to a biological target (e.g., through an ionic interaction), the pKa will determine the concentration of the active species at physiological pH (around 7.4).
-
Solubility: The salt form of the amine (the conjugate acid) is generally more water-soluble, which is important for formulation development.
Conclusion
The basicity of N-cyclopropylnaphthalen-1-amine is governed by a complex interplay of the resonance effect of the naphthalene ring and the inductive, resonance, and steric effects of the N-cyclopropyl substituent. While theoretical considerations suggest a pKa value slightly lower than that of the parent naphthalen-1-amine, empirical determination through methods such as potentiometric titration is crucial for an accurate assessment. A precise pKa value is indispensable for researchers in medicinal chemistry and drug development to predict and optimize the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.
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Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem. [Link]
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How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange. [Link]
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Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC - NIH. [Link]
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Basicity of Amine – Study Material for IIT JEE | askIITians. [Link]
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literature review of N-cyclopropylnaphthalen-1-amine derivatives
An In-Depth Technical Guide to N-Cyclopropylnaphthalen-1-amine Derivatives: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-cyclopropylnaphthalen-1-amine derivatives, a class of compounds holding significant promise in modern drug discovery. By strategically combining the rigid, aromatic naphthalene core with the unique stereoelectronic properties of the cyclopropylamine moiety, these derivatives offer a compelling scaffold for targeting a range of biological pathways. This document details synthetic methodologies, explores critical physicochemical and metabolic properties, analyzes known and potential biological activities, and delineates structure-activity relationships. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics, particularly in oncology and neurodegenerative diseases.
Introduction: The Strategic Combination of Privileged Scaffolds
In medicinal chemistry, the fusion of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a proven strategy for developing novel therapeutics. The N-cyclopropylnaphthalen-1-amine core is a prime example of such a design, marrying the well-established naphthalene system with the functionally versatile cyclopropylamine group.
The Naphthalene Core in Medicinal Chemistry
The naphthalene ring system is a lipophilic, bicyclic aromatic scaffold prevalent in numerous biologically active compounds. Its rigid structure provides a defined orientation for appended functional groups, facilitating precise interactions with protein binding pockets. Naphthalene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory and potent anti-amyloidogenic activities, making them relevant for neurodegenerative conditions like Alzheimer's disease.[1][2]
The Cyclopropylamine Moiety: A Tool for Metabolic Stability and Potency
The cyclopropyl group is a valuable substituent in drug design, often used as a "bioisostere" for other functionalities.[3] Its inclusion, particularly as a cyclopropylamine, confers several advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a drug's half-life.[4]
-
Structural Constraint: The rigid three-membered ring restricts conformational flexibility, which can lock the molecule into a bioactive conformation and improve binding affinity.[4]
-
Modulation of Basicity: The cyclopropyl group can lower the basicity of the adjacent amine, which may help mitigate liabilities such as hERG channel interactions.[4]
Cyclopropylamine is a key structural feature in various pharmaceuticals, including antidepressants (as monoamine oxidase inhibitors) and novel enzyme inhibitors.[5][6][7]
The N-Cyclopropylnaphthalen-1-amine Scaffold: Rationale and Potential
The combination of these two scaffolds creates a molecule with a unique profile. The naphthalene core serves as an anchor for protein binding, while the N-cyclopropyl group fine-tunes the molecule's metabolic stability, conformation, and potency. This synergy has made arylcyclopropylamines (ACPAs) a focal point for developing potent and selective inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a critical target in oncology.[7][8]
Synthetic Strategies and Methodologies
The synthesis of N-cyclopropylnaphthalen-1-amine derivatives can be achieved through several routes, ranging from classical cross-coupling reactions to modern C-H activation strategies.
Overview of Synthetic Pathways
The primary challenge in synthesizing these compounds is the formation of the C-N bond between the naphthalene core and the cyclopropylamine. The choice of method depends on the desired substitution pattern, scale, and availability of starting materials.
Modern Approach: C-H Activation and Cross-Coupling
A more advanced and flexible strategy involves the direct C-H functionalization of a readily available N-cyclopropylnaphthalen-1-amine precursor.[8] This approach allows for the late-stage introduction of various substituents, enabling rapid structure-activity relationship (SAR) studies. The process typically involves an initial C-H borylation followed by a Suzuki cross-coupling reaction.
Detailed Experimental Protocol: Synthesis via C-H Borylation/Suzuki Coupling
This protocol describes a representative synthesis of a 4-substituted-N-cyclopropylnaphthalen-1-amine, adapted from methodologies for related arylcyclopropylamines.[8]
Step 1: Synthesis of N-cyclopropylnaphthalen-1-amine (Precursor)
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add 1-bromonaphthalene (1.0 eq), cyclopropylamine (1.5 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the precursor.
Step 2: Iridium-Catalyzed C-4 Borylation
-
Reaction Setup: In a glovebox, combine N-cyclopropylnaphthalen-1-amine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and [Ir(cod)OMe]₂ (0.03 eq) in a flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Reaction: Stir the mixture at 80 °C for 24 hours.
-
Workup: Remove the solvent under reduced pressure. The crude boronic ester can often be used in the next step without further purification.
Step 3: Suzuki Cross-Coupling
-
Reaction Setup: To the crude boronic ester from Step 2, add the desired aryl halide (Ar-X, 1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a mixture of dioxane and water (4:1).
-
Reaction: Degas the mixture with argon, then heat to 90 °C for 12 hours.
-
Workup: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the final product by column chromatography to yield the desired 4-substituted-N-cyclopropylnaphthalen-1-amine derivative.
Physicochemical Properties and Metabolic Profile
The drug-like properties of N-cyclopropylnaphthalen-1-amine derivatives are heavily influenced by the interplay between the naphthalene and cyclopropylamine moieties.
Metabolic Fate of the Cyclopropylamine Group
While the cyclopropyl ring is generally robust against oxidation, the N-cyclopropylamine motif can be a site of metabolism.[4] Understanding these pathways is critical for predicting drug-drug interactions and potential toxicities.
-
Oxidative Stability: The primary advantage of the cyclopropyl group is its ability to block metabolism at adjacent sites.[4]
-
Potential for Bioactivation: In some cases, CYP-mediated oxidation of the cyclopropylamine can lead to ring-opening and the formation of reactive intermediates.[4] These intermediates can form adducts with cellular macromolecules, which is a potential source of toxicity. This risk must be evaluated during preclinical development.
Biological Activity and Therapeutic Applications
The N-cyclopropylnaphthalen-1-amine scaffold is a versatile platform for developing inhibitors of various enzymes and receptors.
Inhibition of Epigenetic Targets: LSD1
Arylcyclopropylamines are best known as mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histones.[7][8] Overexpression of LSD1 is associated with poor prognosis in several cancers, making it a high-value oncology target. The cyclopropylamine moiety is essential for the inhibitory mechanism, which involves covalent adduct formation with the enzyme's FAD cofactor.
Potential as Kinase Inhibitors
Many small-molecule kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the ATP-binding site.[9][10][11] The N-cyclopropylnaphthalen-1-amine scaffold, with its potential for diverse substitution patterns, is well-suited for the design of novel kinase inhibitors targeting families such as Src or CDKs.[12]
Potential as Anti-neuroinflammatory and Anti-amyloidogenic Agents
Given the known activities of naphthalene derivatives, this class of compounds represents a promising starting point for developing agents to combat neurodegenerative diseases.[1] Specifically, they could be designed to inhibit the aggregation of amyloid-beta fibrils, a key pathological hallmark of Alzheimer's disease.[2]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the N-cyclopropylnaphthalen-1-amine scaffold can provide critical insights into the structural requirements for optimal biological activity. The following table summarizes expected SAR trends based on related chemical series.[8][13]
| Position of Modification | Type of Substituent | Expected Impact on Activity (e.g., LSD1 Inhibition) | Rationale |
| Naphthalene C4 | Small, electron-withdrawing (e.g., -F, -Cl) | Potentially increases potency | May engage in favorable interactions within the enzyme active site. |
| Naphthalene C4 | Bulky, lipophilic (e.g., -phenyl, -t-butyl) | May decrease potency | Steric hindrance could prevent optimal binding. |
| Naphthalene C6/C7 | Hydrogen bond donors/acceptors | Could enhance potency and selectivity | Opportunity to engage with specific residues outside the primary binding pocket. |
| Cyclopropyl Ring | Substitution (e.g., methyl) | Likely decreases potency | The unsubstituted cyclopropylamine is often crucial for the mechanism of action. |
Future Outlook and Challenges
The N-cyclopropylnaphthalen-1-amine scaffold is a platform with considerable untapped potential. Future research should focus on several key areas:
-
Expanding Therapeutic Targets: Beyond LSD1, systematic screening of these derivatives against kinase panels, GPCRs, and other enzyme classes could uncover novel activities.
-
Overcoming Metabolic Liabilities: A key challenge is to design molecules that retain the benefits of the cyclopropylamine group while minimizing the risk of bioactivation.[4] This may involve subtle electronic modifications to the naphthalene ring to disfavor the formation of reactive intermediates.
-
Scalable Synthesis: Developing cost-effective and scalable synthetic routes is essential for advancing promising candidates into clinical development.[14][15]
By addressing these challenges, researchers can fully exploit the therapeutic potential of N-cyclopropylnaphthalen-1-amine derivatives to develop next-generation medicines for a range of human diseases.
References
- NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.).
- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (n.d.). ChemRxiv.
- C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2016). Organic & Biomolecular Chemistry.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003, December 15). Drug Development Research.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021, December 23). Google Patents.
- Pharmaceutical compositions containing n-cyclopropyl-1-aminoindane compounds and adapted for administration to obtain inhibition of monoamine oxidase enzyme and process. (n.d.). Google Patents.
- An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2013, July 15). PubMed.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC - NIH.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI.
- Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. (2012, October 11). PubMed.
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022, September 21). MDPI.
- Synthesis, Src kinase inhibitory and anticancer activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols. (2010, September 15). PubMed.
- Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. (2014, December 19). PMC.
- Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). PubMed.
- Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020, June 26). MDPI.
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history and discovery of N-cyclopropylnaphthalen-1-amine as a chemical intermediate
History, Synthesis, and Application as a Chemical Intermediate
Executive Summary
N-cyclopropylnaphthalen-1-amine (CAS: 112033-42-8) is a specialized secondary amine featuring a naphthalene ring N-substituted with a cyclopropyl group. While often conflated in broad literature searches with its structural isomer—the industrial Lesinurad intermediate 1-(4-cyclopropylnaphthalen-1-yl)amine—the N-cyclopropyl variant holds a distinct and critical place in physical organic chemistry and heterocyclic synthesis.
Historically, this molecule served as a pivotal mechanistic probe (radical clock) for elucidating Single Electron Transfer (SET) pathways in Cytochrome P450 catalysis. In modern synthetic chemistry, it has re-emerged as a versatile building block for the construction of complex fused heterocycles via Rhodium-catalyzed [3+2] annulation.
This guide provides a comprehensive technical analysis of its discovery, validated synthesis protocols, and its dual role as both a biological probe and a synthetic intermediate.
Historical Context & Discovery
The "Radical Clock" Era
The discovery and initial heavy usage of N-cyclopropylnaphthalen-1-amine trace back to the late 20th century efforts to understand enzymatic oxidation mechanisms. Researchers, notably Loeppky et al. , utilized N-cyclopropylanilines to distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms in P450-mediated N-dealkylation.[1]
-
The Mechanism: Upon oxidation to a nitrogen radical cation (
), the cyclopropyl ring undergoes rapid, irreversible ring opening (fragmentation) to form a carbon-centered radical. This "clock" allows kineticists to time the lifespan of the radical intermediate. -
Significance: N-cyclopropylnaphthalen-1-amine provided a stable, bulky aromatic scaffold that prevented rapid metabolic attack on the ring itself, forcing the enzyme to act on the nitrogen center, thus isolating the mechanism of interest.
The Modern Era: C-H Activation & Annulation
In the last decade, the molecule has transitioned from a passive probe to an active substrate. Groups like Maity and Zheng (2012) demonstrated its utility in Rh(III)-catalyzed C-H activation, where the cyclopropyl group acts as a directing group or participates in ring-opening/annulation sequences to form pyrrolo-fused systems.
Chemical Synthesis: Evolution & Protocols[2]
The synthesis of N-cyclopropylnaphthalen-1-amine presents a specific challenge: the poor nucleophilicity of the bulky naphthylamine and the instability of cyclopropanone equivalents make standard reductive amination difficult. Two primary routes have evolved.[2][3][4][5][6][7][8]
Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
This is the current "Gold Standard" for generating high-purity material. It utilizes modern phosphine ligands to facilitate the coupling of 1-chloronaphthalene or 1-bromonaphthalene with cyclopropylamine.
Why this works: The use of bulky, electron-rich ligands (like BrettPhos or BINAP) facilitates the oxidative addition of the bulky naphthalene halide and promotes the reductive elimination of the strained cyclopropylamine product without beta-hydride elimination side reactions.
Method B: Reductive Amination via 1-Ethoxycyclopropanol (Historical)
Early methods utilized 1-ethoxy-1-(trimethylsiloxy)cyclopropane as a cyclopropanone equivalent. While effective, this method suffers from poor atom economy and the requirement of handling sensitive silyl ethers.
Validated Experimental Protocol (Method A)
Objective: Synthesis of N-cyclopropylnaphthalen-1-amine via Buchwald-Hartwig Coupling. Scale: Gram-scale (Optimization required for kg-scale).
| Reagent | Equivalents | Role |
| 1-Bromonaphthalene | 1.0 equiv | Electrophile |
| Cyclopropylamine | 1.2 - 1.5 equiv | Nucleophile |
| Pd(OAc)₂ | 1 - 3 mol% | Catalyst Precursor |
| BINAP or BrettPhos | 1.5 - 4 mol% | Ligand |
| NaOtBu | 1.4 equiv | Base |
| Toluene | Solvent (0.2 M) | Medium |
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under strict Argon flow, charge a reaction vessel with Pd(OAc)₂ and the phosphine ligand (BINAP). Add anhydrous toluene and stir at room temperature for 30 minutes to generate the active Pd(0)-ligand complex. Critical: Ensure the solution turns from orange to a homogenous yellow/brown, indicating complexation.
-
Substrate Addition: Add 1-bromonaphthalene followed by the base (NaOtBu). The base will not dissolve completely; this is normal.
-
Amine Addition: Add cyclopropylamine via syringe. Note: Cyclopropylamine is volatile (bp ~50°C); ensure the vessel is sealed immediately.
-
Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 95:5) or GC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Target: N-cyclopropylnaphthalen-1-amine appears as a light yellow/red oil or low-melting solid.
-
Yield Expectation: 70–85%.
-
Structural Distinction: The "Lesinurad" Confusion
It is vital for drug development professionals to distinguish between the title compound and the intermediate for Lesinurad (Zurampic).
-
N-Cyclopropylnaphthalen-1-amine (Title Topic):
-
Structure: Naphthalene-N-Cyclopropyl.[8]
-
Use: Probe, Heterocycle synthesis.
-
-
1-(4-Cyclopropylnaphthalen-1-yl)amine (Lesinurad Intermediate):
The diagram below clarifies this critical structural isomerism and the synthesis pathway for the N-cyclopropyl variant.
Figure 1: Synthesis via Buchwald-Hartwig coupling and subsequent application as a radical clock probe.
Technical Data & Analytics
For researchers characterizing the synthesized material, the following analytical signatures are standard.
| Parameter | Specification | Notes |
| Appearance | Light yellow oil to off-white solid | Oxidizes slowly in air; store under Argon. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80 (m, 1H), 7.45 (m, 3H), 7.30 (d, 1H), 7.00 (d, 1H), 6.75 (d, 1H), 4.72 (br s, NH), 2.45 (m, 1H, CH-cyclopropyl), 0.80 (m, 2H), 0.60 (m, 2H). | Characteristic cyclopropyl multiplets at high field (0.5-0.9 ppm). |
| ¹³C NMR | δ 144.8 (C-N), 134.5, 128.5, 126.0, 125.8, 124.5, 120.0, 118.0, 106.5, 25.5 (CH), 7.5 (CH₂). | C-N carbon shift is diagnostic. |
| Stability | Moderate | Sensitive to strong acids (ring opening). |
| Toxicity | Unknown / Treat as Potent | N-cyclopropyl amines can inhibit ALDH and P450 enzymes irreversibly. |
Applications in Heterocyclic Synthesis[1][3][10][11]
Beyond its role as a probe, N-cyclopropylnaphthalen-1-amine is a "privileged structure" for generating pyrrolo[1,2-a]quinolines and related scaffolds.
Reaction Pathway (Rh-Catalyzed):
-
Coordination: Rh(III) coordinates to the naphthalene ring.
-
C-H Activation: Ortho-C-H activation occurs.
-
Insertion: An alkyne (e.g., diphenylacetylene) inserts into the Rh-C bond.
-
Annulation: The cyclopropyl ring opens, forming a new C-C bond and closing the heterocycle.
This pathway allows for the rapid assembly of polycyclic aromatic hydrocarbons (PAHs) with embedded nitrogen, which are valuable in OLED materials and kinase inhibitor discovery.
References
-
Discovery & Mechanistic Use (Radical Clock)
- Loeppky, R. N., et al. "N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines." Chemical Research in Toxicology, 1998.
-
Cui, W., & Loeppky, R. N.[9] "The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation." Tetrahedron, 2001.[9] Link
-
Synthesis Protocols (Buchwald-Hartwig)
-
Maity, S., Zhu, M., Shinabery, R. S., & Zheng, N. "Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes." Angewandte Chemie International Edition, 2012, 51(1), 222–226.[9] Link
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Related Industrial Context (Lesinurad Intermediate Distinction)
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Methodological & Application
Navigating the Synthesis and Handling of N-cyclopropylnaphthalen-1-amine: A Guide for Research and Development
This document provides a comprehensive guide to the safe handling, storage, and disposal of N-cyclopropylnaphthalen-1-amine (CAS No. 878671-94-4). Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information with practical, field-proven insights to ensure the integrity of your research and the safety of laboratory personnel. The protocols outlined herein are built upon a foundation of established chemical safety principles and data derived from analogous compounds.
Compound Profile and Hazard Identification
N-cyclopropylnaphthalen-1-amine is an aromatic amine featuring a naphthalene core substituted with a cyclopropylamine moiety. This unique structure presents a combination of chemical properties that necessitate careful handling. While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, a hazard assessment can be constructed by examining its constituent functional groups and available safety data.
A Safety Data Sheet (SDS) for N-cyclopropylnaphthalen-1-amine indicates the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Aromatic amines as a class are known for their potential to be absorbed through the skin and can have various toxic effects.[2][3] The naphthalene component suggests that the compound is likely a solid at room temperature and may be prone to dust formation if not handled carefully.[4] The cyclopropylamine group, while imparting unique conformational constraints, also introduces specific reactivity that must be considered.[5][6]
Table 1: Physicochemical and Safety Data for N-cyclopropylnaphthalen-1-amine
| Property | Value | Source |
| CAS Number | 878671-94-4 | [7][8] |
| Molecular Formula | C₁₃H₁₃N | [7][8] |
| Molecular Weight | 183.25 g/mol | [7][8] |
| Appearance | White to off-white powder or crystals | Inferred from related compounds[4] |
| Boiling Point | 361.6°C at 760 mmHg | [8] |
| Flash Point | 190.3°C | [8] |
| Density | 1.191 g/cm³ | [8] |
| Storage | Keep in dark place, inert atmosphere, room temperature. | [7] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with N-cyclopropylnaphthalen-1-amine.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]
Personal Protective Equipment
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron and sleeves should be worn.[9]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Caption: Figure 1: PPE Selection Workflow
Storage and Handling Protocols
Proper storage and handling are critical to maintaining the purity of N-cyclopropylnaphthalen-1-amine and ensuring a safe laboratory environment.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[10][11] The original supplier's container is ideal.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from air exposure.[7]
-
Temperature: Maintain at room temperature, away from direct sunlight and heat sources.[7][10]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Handling
-
Dispensing: When weighing and dispensing the solid, use a spatula and work in a fume hood to avoid creating and inhaling dust.[12]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, especially with acidic solvents.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[1]
Spill and Emergency Procedures
Prompt and appropriate action is crucial in the event of a spill or accidental exposure.
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact the institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[1]
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ICSC 0518 - 1-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 5. longdom.org [longdom.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. 878671-94-4|4-Cyclopropylnaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 8. 4-cyclopropylnaphthalen-1-amine | 878671-94-4 [chemnet.com]
- 9. fishersci.com [fishersci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. westliberty.edu [westliberty.edu]
green chemistry approaches to synthesizing N-cyclopropylnaphthalen-1-amine
[1][2]
Method B: Micellar Buchwald-Hartwig Amination (The Aqueous Route)
For cases where the boronic acid is unavailable or the Chan-Lam yield is low due to the steric bulk of the 1-naphthyl group, the Buchwald-Hartwig amination is the gold standard. However, we modify it using TPGS-750-M , a designer surfactant that forms nanomicelles, allowing the reaction to occur in water.
Mechanism & Causality: The lipophilic substrates (1-bromonaphthalene and cyclopropylamine) migrate into the hydrophobic core of the micelles. The high local concentration within the micelle accelerates the reaction, allowing it to proceed at lower temperatures and without organic co-solvents.
Protocol 2: Aqueous Micellar Coupling
Reagents:
-
Substrate A: 1-Bromonaphthalene (1.0 equiv)
-
Substrate B: Cyclopropylamine (1.2 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ or Pd(OAc)₂/Xantphos (2 mol%)
-
Note: Bidentate ligands like Xantphos are required to prevent
-hydride elimination and handle the steric bulk.
-
-
Surfactant: 2 wt % TPGS-750-M in water.
-
Base: NaOtBu (1.5 equiv) or
.
Step-by-Step Workflow:
-
Surfactant Prep: Dissolve TPGS-750-M in degassed water to make a 2 wt % solution.
-
Reaction Assembly: In a reaction vial, add 1-bromonaphthalene (207 mg, 1.0 mmol), Pd catalyst (2 mol%), and Base.
-
Solvent Addition: Add 2.0 mL of the surfactant solution. Stir to form an emulsion.
-
Amine Addition: Inject cyclopropylamine (1.2 mmol) via syringe.
-
Reaction: Stir at 45-50°C.
-
Self-Validation: The reaction mixture should look milky/cloudy (stable emulsion). If phase separation occurs, stir speed is too low.
-
-
Extraction: Add a minimal amount of EtOAc (green solvent alternative: 2-MeTHF) to extract the product from the micelles. The aqueous phase containing the surfactant and catalyst can often be recycled.
Green Metrics:
-
Solvent: Water (Excellent).[1]
-
E-Factor: Low (Recyclable aqueous phase).
-
Scalability: High.
Visualizing the Workflow
Comparative Analysis & QC Standards
The following table contrasts the two methods to aid in experimental design selection.
| Metric | Method A: Chan-Lam | Method B: Micellar Buchwald |
| Primary Substrate | Boronic Acid | Aryl Bromide |
| Catalyst Cost | Low (Copper) | High (Palladium) |
| Reaction Time | 12 - 24 Hours | 4 - 8 Hours |
| Sensitivity | Sensitive to moisture (if strictly anhydrous required, though Method A is aerobic) | Sensitive to Oxygen (requires inert gas) |
| Steric Tolerance | Moderate (1-naphthyl is challenging) | High (Ligand controlled) |
| Green Highlight | Ambient Air Oxidant | Water as Solvent |
Quality Control (QC) & Validation:
-
NMR Verification: The N-H proton of the secondary amine typically appears as a broad singlet around 4.0-5.0 ppm. The cyclopropyl protons will show distinct multiplets at high field (0.5 - 0.9 ppm).
-
Impurity Alert: Watch for homocoupling of the boronic acid (1,1'-binaphthalene) in Method A, or dehalogenation of naphthalene in Method B.
References
-
Chan-Lam Coupling Fundamentals
- Title: Copper-promoted C-N bond cross-coupling with phenylboronic acids.
- Source: Tetrahedron Letters.
-
URL:[Link]
- Micellar Catalysis (TPGS-750-M): Title: Transition Metal Catalysis in Water at Room Temperature. Source: Lipshutz Group (Aldrich).
-
Green Chemistry Principles
- Title: The 12 Principles of Green Chemistry.
- Source: American Chemical Society.
-
URL:[Link]
-
Cyclopropylamine Reactivity
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of N-cyclopropylnaphthalen-1-amine in Reductive Amination
Welcome to the technical support center for the synthesis of N-cyclopropylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reductive amination of 1-naphthaldehyde with cyclopropylamine. Our goal is to provide you with in-depth technical insights and actionable protocols to enhance your reaction yields and product purity.
Understanding the Reaction: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[1][2][3] The reaction proceeds in two main steps: the formation of an imine intermediate from a carbonyl compound (1-naphthaldehyde) and an amine (cyclopropylamine), followed by the reduction of the imine to the target amine (N-cyclopropylnaphthalen-1-amine).[2][4]
Reaction Mechanism Overview
The overall transformation can be visualized as follows:
Caption: General workflow of the reductive amination process.
A successful, high-yield synthesis hinges on optimizing both the imine formation and the subsequent reduction step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter during the synthesis of N-cyclopropylnaphthalen-1-amine, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine Formation: The equilibrium between the reactants and the imine might not favor the product.[2]
-
Solution: Ensure anhydrous conditions. Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials.[2] Consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Causality: Le Chatelier's principle dictates that removing a product (water) will drive the reaction forward.
-
-
Suboptimal pH: The pH of the reaction is critical for imine formation.[5][6][7]
-
Solution: The optimal pH for imine formation is typically mildly acidic, around 4.5-6.[5][6] At a lower pH, the amine becomes protonated and non-nucleophilic.[6][7] At a higher pH, the carbonyl group is not sufficiently activated for nucleophilic attack.[6] Adding a catalytic amount of a weak acid, like acetic acid, can be beneficial.[8]
-
Causality: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.
-
-
Incorrect Choice or Amount of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations because it is a mild and selective reducing agent that is particularly effective for this transformation.[8][9][10][11] It is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[12] Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete conversion.
-
Causality: The steric bulk and electronic properties of NaBH(OAc)₃ make it less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine (iminium ion).
-
-
Side Reactions: Several side reactions can compete with the desired transformation.
-
Over-alkylation: The product amine can react with another molecule of the aldehyde to form a tertiary amine.
-
Solution: Use a slight excess of the amine (cyclopropylamine) relative to the aldehyde.[13] This can help to minimize the chance of the product amine reacting further.
-
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (1-naphthalenemethanol).
-
Q2: I am observing the formation of a significant amount of 1-naphthalenemethanol as a byproduct. How can I prevent this?
A2: The formation of 1-naphthalenemethanol indicates that your reducing agent is reducing the starting aldehyde.
-
Primary Cause: The use of a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure where the aldehyde is present alongside the reducing agent.[12]
-
Solution:
-
Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high selectivity in reducing imines in the presence of aldehydes.[8][9][10][11]
-
Two-Step, One-Pot Procedure: If you must use NaBH₄, first allow the imine to form completely before adding the reducing agent. Stir the 1-naphthaldehyde and cyclopropylamine together in the solvent for a period (e.g., 1-2 hours) before introducing the NaBH₄.[13]
-
Q3: The reaction seems to stall, and I have a mixture of starting materials and product even after extended reaction times. What can I do?
A3: A stalled reaction often points to issues with reaction conditions or reagent stoichiometry.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure that your 1-naphthaldehyde is pure and not oxidized. The cyclopropylamine should be of high purity. The reducing agent, especially NaBH(OAc)₃, can be sensitive to moisture and should be handled under anhydrous conditions.[10][11]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred for reactions using NaBH(OAc)₃.[10][11]
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes help drive the reaction to completion, particularly if imine formation is slow.
-
Stoichiometry: Re-evaluate the stoichiometry of your reagents. A common starting point is a 1:1.1 to 1:1.2 ratio of aldehyde to amine, with 1.2 to 1.5 equivalents of the reducing agent.[14]
-
Q4: How should I best purify the final product, N-cyclopropylnaphthalen-1-amine?
A4: Purification is crucial for obtaining a high-purity product.
-
Work-up Procedure:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess borohydride reagent.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification Technique:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired amine from any unreacted aldehyde and other byproducts.
-
Acid-Base Extraction: For larger scales, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) will deprotonate the amine, which can then be extracted back into an organic solvent.[15]
-
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
1-Naphthaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane.
-
Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 0-10% ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
Q: Can I use sodium cyanoborohydride (NaBH₃CN) instead of NaBH(OAc)₃?
A: Yes, NaBH₃CN is another selective reducing agent for reductive aminations.[2] However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions, requiring careful handling and work-up procedures.[2] For this reason, NaBH(OAc)₃ is generally preferred due to its improved safety profile.[9][10]
Q: Is it necessary to perform the reaction under an inert atmosphere?
A: While not strictly necessary for all reductive aminations, using an inert atmosphere is good practice, especially when using anhydrous solvents and moisture-sensitive reagents like NaBH(OAc)₃. It helps to prevent the introduction of atmospheric moisture which can negatively impact the reaction.
Q: My amine product appears to be unstable during purification. What could be the cause?
A: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities. If you suspect this is an issue, try to minimize the exposure of your product to air and light during and after purification. Storing the purified product under an inert atmosphere and in a cool, dark place is recommended.
Q: Can this procedure be adapted for other aldehydes and amines?
A: Yes, the general principles and troubleshooting strategies outlined here are applicable to a wide range of reductive amination reactions. However, the optimal reaction conditions (e.g., solvent, temperature, reaction time) may vary depending on the specific substrates used.
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in the reductive amination process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. sciencemadness.org [sciencemadness.org]
- 15. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
preventing cyclopropyl ring opening during N-cyclopropylnaphthalen-1-amine synthesis
A Guide to Preventing Cyclopropyl Ring Opening
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-cyclopropylnaphthalen-1-amine and related structures. Our focus is to provide expert-driven troubleshooting advice and in-depth scientific context to help you navigate the primary challenge in this synthesis: preserving the integrity of the strained cyclopropyl ring.
The cyclopropyl group is a valuable motif in medicinal chemistry, offering conformational rigidity and unique electronic properties.[1][2][3] However, the inherent ring strain that makes it attractive also renders it susceptible to cleavage under various synthetic conditions.[4][5] This guide offers practical solutions and explains the chemical principles behind them to ensure your synthesis is successful.
Troubleshooting Guide: Navigating Common Experimental Failures
This section addresses specific issues you may encounter in the lab. The question-and-answer format is designed to help you quickly diagnose problems and find actionable solutions.
Q1: My reaction yield is low, and I'm seeing a complex mixture of byproducts. How do I know if cyclopropyl ring opening is the culprit?
A1: Initial Diagnosis
Low yields accompanied by products with masses corresponding to (desired product + 2) or other unexpected molecular weights are strong indicators of ring opening. The cyclopropyl group can rearrange into more stable, open-chain structures like allyl or propenyl groups.
Key Indicators of Ring Opening:
-
Mass Spectrometry (MS): Look for masses that do not correspond to your starting materials or the desired product. Common ring-opened byproducts might include N-allyl or N-propenyl naphthalen-1-amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic high-field (upfield) signals of the cyclopropyl protons (typically between 0.5-1.0 ppm) is a definitive sign. Look for the appearance of new signals in the olefinic region (4.5-6.5 ppm) and allylic region (around 1.5-2.5 ppm).
-
Reaction Color Changes: While not definitive, unexpected or intense color changes can sometimes indicate the formation of decomposition products resulting from ring-opening pathways.
Q2: I've confirmed ring opening is occurring. What are the most common chemical triggers I should investigate?
A2: Identifying the Root Cause
The high reactivity of the cyclopropyl group stems from its significant ring strain, which weakens the C-C bonds.[4][5] Several factors can provide the energy or the mechanistic pathway to cleave these bonds.
-
Harsh Acidity: Strong Brønsted or Lewis acids can protonate the amine or the cyclopropyl ring itself, creating a carbocationic intermediate.[4] This intermediate can readily rearrange to a more stable homoallyl or cyclobutyl cation, leading to ring-opened products.[6][7]
-
Transition Metal Catalysts: This is a primary concern in cross-coupling reactions like the Buchwald-Hartwig amination. Some transition metals, particularly under certain conditions, can insert into a C-C bond of the cyclopropane ring via oxidative addition.[4][8] This forms a metallacyclobutane intermediate that can lead to undesired products.[4]
-
Elevated Temperatures: High thermal energy can overcome the activation barrier for ring cleavage, especially in prolonged reactions.
-
Radical Initiators: In some cases, single-electron transfer (SET) processes can generate a radical cation on the amine, initiating a β-scission of the three-membered ring.[9][10]
Q3: My Buchwald-Hartwig amination of 1-halonaphthalene with cyclopropylamine is giving me ring-opened products. How can I optimize my catalyst system?
A3: Fine-Tuning the Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but requires careful optimization for this specific transformation.[11][12][13] The key is to promote the desired reductive elimination step to form the C-N bond faster than the competing C-C bond activation of the cyclopropyl ring.
Core Strategy: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often superior because they accelerate the rate-limiting reductive elimination step, preventing the palladium catalyst from engaging in side reactions.[4]
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-formed Pd(0) source or an efficient precatalyst. | Ensures the active catalytic species is readily available. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, BrettPhos). | Promotes fast reductive elimination, outcompeting C-C bond insertion.[12] |
| Base | Use a weaker, non-nucleophilic base if possible (e.g., K₃PO₄, Cs₂CO₃). | Strong bases like NaOtBu can sometimes promote side reactions, although they are often necessary for less reactive aryl chlorides. |
| Temperature | Keep the temperature as low as possible while maintaining a reasonable reaction rate (e.g., 80-100 °C). | Minimizes thermal decomposition and undesired side reactions. |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for optimizing the Buchwald-Hartwig reaction.
Q4: I want to avoid transition metals altogether. Is reductive amination a viable alternative?
A4: Exploring Reductive Amination
Yes, reductive amination is an excellent alternative strategy.[14][15] This typically involves the reaction of naphthalen-1-amine with cyclopropanecarboxaldehyde or the reaction of 1-aminonaphthalene with cyclopropanone, followed by reduction of the intermediate imine.
Common Pitfalls and Solutions:
-
Reagent Stability: Cyclopropanecarboxaldehyde can be unstable. Ensure it is pure and stored correctly. Using a stable precursor like a hydrate or acetal that releases the aldehyde in situ can be effective.
-
Reducing Agent Choice: The choice of reducing agent is critical.
-
Recommended: Use mild and selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[15] These reagents are effective at reducing the imine intermediate without being harsh enough to open the cyclopropyl ring.
-
Avoid: Be cautious with stronger hydrides like LiAlH₄ or harsh catalytic hydrogenation conditions (high pressure/temperature), which can potentially reduce or cleave the cyclopropane ring.[16]
-
-
pH Control: The reaction should be run under mildly acidic conditions (pH 4-6) to facilitate imine formation without causing acid-catalyzed ring opening. Acetic acid is a common and effective catalyst.
Frequently Asked Questions (FAQs)
What is the mechanistic pathway for transition metal-catalyzed ring opening?
The most commonly proposed mechanism involves the oxidative addition of the palladium(0) catalyst into a C-C bond of the cyclopropyl ring. This is unfavorable compared to oxidative addition into an aryl-halide bond but can occur as a side reaction. This insertion forms a palladacyclobutane intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield various ring-opened products.
Caption: Competing desired (top) and undesired (bottom) catalytic pathways.
Which synthetic strategies are generally preferred for this synthesis?
-
Optimized Buchwald-Hartwig Amination: This is often the most direct route when starting from a halonaphthalene. Success hinges on using modern, bulky phosphine ligands and carefully controlling temperature.[12]
-
Reductive Amination: A robust and often milder alternative that avoids transition metals. It is particularly useful if the corresponding aldehyde/ketone and amine precursors are readily available.[14][15]
-
Two-Step N-Alkylation: Some literature describes a two-step sequence involving 1-ethoxycyclopropylation of the amine followed by reduction, which can provide excellent yields.[17]
What analytical techniques can I use to confirm my product's structure?
-
¹H NMR: Look for the characteristic multiplet for the cyclopropyl methine proton (adjacent to the nitrogen) and the two diastereotopic methylene protons on the ring, all in the high-field region (< 2.0 ppm).
-
¹³C NMR: The cyclopropyl carbons will appear at unusually high field (typically < 30 ppm).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of your product, ruling out isomeric ring-opened structures.
-
Infrared (IR) Spectroscopy: The N-H stretch will be present (around 3400 cm⁻¹), and the absence of C=C stretching bands (around 1640 cm⁻¹) helps confirm the absence of olefinic byproducts.
Recommended Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is adapted for the coupling of 1-bromonaphthalene with cyclopropylamine, using a modern catalyst system designed to minimize side reactions.
Materials:
-
1-Bromonaphthalene
-
Cyclopropylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Seal the flask, and purge with argon for 15 minutes.
-
Reagent Addition: Under a positive pressure of argon, add the finely ground K₃PO₄ (2.0 equivalents), followed by 1-bromonaphthalene (1.0 equivalent).
-
Solvent and Amine: Add anhydrous toluene, followed by cyclopropylamine (1.5 equivalents).
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure N-cyclopropylnaphthalen-1-amine.
Protocol 2: Reductive Amination
This protocol describes the reaction between 1-naphthaldehyde and cyclopropylamine.
Materials:
-
1-Naphthaldehyde
-
Cyclopropylamine
-
Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a round-bottom flask, dissolve 1-naphthaldehyde (1.0 equivalent) in DCM.
-
Amine Addition: Add cyclopropylamine (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
- Lu, L., Chen, G., & Ma, S. (2006). Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles. Organic Letters, 8(5), 835-838.
- BenchChem. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction.
- Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Longdom Publishing. (2024).
- Wikipedia.
- Wikipedia. Cyclopropyl group.
- Chemistry Stack Exchange. (2014).
- Wikipedia. Activation of cyclopropanes by transition metals.
- Grokipedia.
- ChemRxiv. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
- PubMed. (1998).
- Quora. (2014).
- RSC Publishing. (2002).
- Organic Chemistry Portal.
- Longdom Publishing. (2024).
- Fu, J., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. longdom.org [longdom.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-cyclopropylation of aromatic amines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
minimizing oxidation side products of N-cyclopropylnaphthalen-1-amine
Document ID: TSC-NCNA-2026-02-20 Version: 1.0
Introduction
Welcome to the technical support center for N-cyclopropylnaphthalen-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Our goal is to provide you with in-depth technical information and practical troubleshooting advice to help you minimize the formation of oxidation side products and ensure the integrity of your experimental outcomes. As your Senior Application Scientist, I have compiled this resource based on established principles of aromatic amine chemistry and field-proven insights to help you navigate the potential challenges associated with the handling and reaction of N-cyclopropylnaphthalen-1-amine.
Part 1: Troubleshooting Guide - Minimizing Oxidation Side Products
This section is formatted as a series of common issues and their potential solutions, designed to help you quickly diagnose and resolve problems in your experiments.
Issue 1: My reaction mixture containing N-cyclopropylnaphthalen-1-amine is turning dark brown/black.
Q: What is causing the discoloration of my reaction mixture?
A: The dark discoloration is a common indicator of the oxidation of the N-cyclopropylnaphthalen-1-amine. Aromatic amines, particularly those with electron-rich naphthalene rings, are susceptible to oxidation, which can lead to the formation of highly colored, often polymeric, byproducts. The initial step in this process is often a single-electron transfer (SET) from the nitrogen atom to an oxidant (such as atmospheric oxygen), forming a reactive aminium radical cation.[1]
Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before starting your reaction, thoroughly sparge your solvents with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon, or by connecting your reaction vessel to a Schlenk line.
-
Use Freshly Purified Reagents: Impurities in your starting materials or reagents can sometimes catalyze oxidation. Ensure your N-cyclopropylnaphthalen-1-amine and other reactants are of high purity.
Issue 2: TLC analysis of my crude product shows multiple new spots, some of which are highly polar.
Q: What are these unexpected spots on my TLC plate?
A: These new spots likely correspond to various oxidation side products. For N-cyclopropylnaphthalen-1-amine, these can arise from several pathways:
-
Dimerization/Oligomerization: The aminium radical cation can couple with another molecule of the starting material or other reactive species, leading to dimers or trimers.[2]
-
Ring-Opening of the Cyclopropyl Group: A known degradation pathway for N-cyclopropylamines involves the fragmentation of the strained cyclopropyl ring following the initial oxidation at the nitrogen.[1][3] This can lead to a variety of linear and rearranged byproducts.
-
N-Dealkylation: Cleavage of the cyclopropyl group from the nitrogen atom can occur, resulting in the formation of 1-naphthylamine.
-
Hydroxylation/Quinone Formation: Oxidation of the naphthalene ring system can lead to the formation of hydroxylated derivatives and, upon further oxidation, naphthoquinones.[2]
Troubleshooting Steps:
-
Control Reaction Temperature: Oxidation reactions are often accelerated by heat. If your reaction conditions permit, consider running your experiment at a lower temperature.
-
Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side product formation. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Add an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidation pathways. However, ensure this is compatible with your desired reaction chemistry.
Issue 3: I am observing a loss of the cyclopropyl group in my product, confirmed by NMR and MS.
Q: What is the mechanism behind the cleavage of the cyclopropyl group?
A: The loss of the cyclopropyl group is a well-documented consequence of the oxidation of N-cyclopropylamines. The process is initiated by the formation of an aminium radical cation. This intermediate can then undergo a rapid ring-opening to form a more stable distonic radical cation (where the charge and radical are separated).[1][4] This highly reactive intermediate can then proceed through various pathways, including reaction with dissolved oxygen, leading to the cleavage of the C-N bond and loss of the cyclopropyl moiety.[1]
Visualizing the Oxidation Pathway of N-Cyclopropylnaphthalen-1-amine
Caption: Proposed oxidation pathways for N-cyclopropylnaphthalen-1-amine.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is N-cyclopropylnaphthalen-1-amine stable under acidic or basic conditions?
A1: While aromatic amines are generally stable under a range of pH conditions, N-cyclopropylamines can be sensitive to strong acids, which may promote cleavage of the cyclopropyl ring.[5] It is advisable to use mild acidic or basic conditions where possible and to keep exposure to strong acids brief and at low temperatures.
Q2: What are the best practices for storing N-cyclopropylnaphthalen-1-amine?
A2: To ensure long-term stability, N-cyclopropylnaphthalen-1-amine should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. Storing it in a cool, dark place, such as a refrigerator or freezer, is also recommended to minimize degradation over time.
Q3: Can I use common oxidizing agents like hydrogen peroxide or m-CPBA with this compound?
A3: The use of strong oxidizing agents should be approached with caution. While they may be necessary for certain transformations, they can also lead to the formation of N-oxides, nitroarenes, or other over-oxidized products. If a reaction requires an oxidant, it is crucial to carefully control the stoichiometry and temperature, and to screen a range of milder or more selective reagents.
Q4: What analytical techniques are best for detecting and quantifying oxidation byproducts?
A4: A combination of techniques is often most effective:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and detection of major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of your product and the relative amounts of different byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of byproducts, which can provide clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated byproducts.
Part 3: Experimental Protocol - Minimizing Oxidation During Synthesis
The following protocol details the synthesis of N-cyclopropylnaphthalen-1-amine via a Buchwald-Hartwig amination, with specific steps incorporated to minimize oxidation.
Reaction: Buchwald-Hartwig amination of 1-bromonaphthalene with cyclopropylamine.
Materials:
-
1-Bromonaphthalene
-
Cyclopropylamine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
Protocol:
-
Preparation of the Reaction Vessel:
-
Place a stir bar in a flame-dried, two-neck round-bottom flask.
-
Seal the flask with septa and allow it to cool to room temperature under a stream of argon or nitrogen.
-
-
Addition of Reagents (under inert atmosphere):
-
To the cooled flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add the anhydrous, deoxygenated toluene via cannula or a syringe.
-
Add the 1-bromonaphthalene to the reaction mixture.
-
Finally, add the cyclopropylamine dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deoxygenated water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with deoxygenated brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure at a low temperature to avoid heating the crude product in the presence of air.
-
Purify the crude product by column chromatography on silica gel, using a deoxygenated solvent system.
-
Visualizing the Experimental Workflow
Sources
- 1. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative transformation of 1-naphthylamine in water mediated by different environmental black carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing temperature and pressure for N-cyclopropylnaphthalen-1-amine synthesis
Welcome to the technical support center for the synthesis of N-cyclopropylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions regarding the optimization of this synthesis, with a particular focus on temperature and pressure.
Introduction to the Synthesis
The synthesis of N-cyclopropylnaphthalen-1-amine is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds, a crucial linkage in many pharmaceuticals and functional materials.[2] The reaction involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The overall transformation is as follows:
While the Buchwald-Hartwig amination is a robust and versatile reaction, achieving high yields and purity for the synthesis of N-cyclopropylnaphthalen-1-amine requires careful optimization of several parameters, most notably temperature and pressure. This guide will delve into the critical aspects of this optimization process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the naphthalene component?
A1: 1-Bromonaphthalene is a frequently used starting material due to its good reactivity in palladium-catalyzed cross-coupling reactions.[3] While 1-iodonaphthalene is more reactive, it can sometimes lead to catalyst inhibition.[3] 1-Chloronaphthalene is less reactive and may require more forcing conditions or specialized catalyst systems.[4]
Q2: Which palladium precatalyst and ligand combination is recommended for this reaction?
A2: For the coupling of primary amines like cyclopropylamine, sterically hindered and electron-rich biarylphosphine ligands are generally preferred.[5] Ligands such as BrettPhos, RuPhos, or XPhos, often in the form of their palladacycle precatalysts (e.g., XPhos Pd G3), are excellent starting points.[5] These precatalysts are often more effective than traditional sources like Pd(OAc)2 as they form the active Pd(0) catalyst more cleanly and efficiently.[5]
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for deprotonating the amine, which allows it to coordinate to the palladium center.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, though this might require higher reaction temperatures.[5]
Q4: Can I run this reaction open to the air?
A4: It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] The active Pd(0) catalyst and some phosphine ligands can be sensitive to oxygen, which can lead to catalyst deactivation and lower yields. Additionally, the N-arylcyclopropylamine product itself can be prone to decomposition through reaction with ambient oxygen.
Q5: What are the typical solvents for this reaction?
A5: Anhydrous, degassed aprotic solvents are typically used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1][2] The choice of solvent can influence reaction rate and solubility of the reagents and catalyst.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Possible Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Solution: Ensure you are using a reliable precatalyst. Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[5] |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Solution: For primary amines like cyclopropylamine, ligands like BrettPhos are often effective.[5] Consulting a ligand selection guide based on your specific substrates is recommended. |
| Incorrect Base Selection | An incompatible base can hinder the reaction or lead to decomposition of starting materials.[5] Solution: Use strong, non-nucleophilic bases like NaOtBu or LHMDS. If your substrate is base-sensitive, consider weaker bases like Cs2CO3, but be prepared to increase the reaction temperature. |
| Poor Substrate Reactivity | If using 1-chloronaphthalene, its lower reactivity might be the issue. Solution: Switch to 1-bromonaphthalene or 1-iodonaphthalene if possible. For aryl chlorides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[4] |
| Reaction Temperature Too Low | The reaction may not have sufficient energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential side reactions. |
Issue 2: Formation of Side Products
| Side Product | Explanation & Recommended Solution |
| Hydrodehalogenation | The aryl halide is reduced to naphthalene. This can be caused by β-hydride elimination from the palladium-amido intermediate.[1] Solution: Lowering the reaction temperature can sometimes minimize this side reaction. Optimizing the ligand and base combination can also be beneficial. |
| Homocoupling | Dimerization of the aryl halide (binaphthyl) or the amine. This can be promoted by certain reaction conditions and catalyst systems.[5] Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[5] |
| Bis-arylation | The product, N-cyclopropylnaphthalen-1-amine, can react with another molecule of 1-halonaphthalene to form a diarylamine. Solution: Using a slight excess of cyclopropylamine (1.2-1.5 equivalents) can help to suppress this side reaction.[8] |
Optimizing Temperature and Pressure
Temperature Optimization
Temperature is a critical parameter that influences reaction rate, catalyst stability, and selectivity.
-
Low Temperatures (Room Temperature to 60 °C):
-
Advantages: Can minimize side reactions such as hydrodehalogenation and decomposition of sensitive functional groups. Modern catalyst systems with highly active ligands may allow for efficient coupling at lower temperatures.
-
Disadvantages: Reaction rates can be slow, leading to long reaction times and incomplete conversion.
-
-
Moderate to High Temperatures (80 °C to 120 °C):
-
Advantages: Increased reaction rates, leading to shorter reaction times and potentially higher conversions. This is often the optimal range for many Buchwald-Hartwig aminations.[7]
-
Disadvantages: Increased risk of side reactions and catalyst decomposition, especially with less stable ligands. The product may also be more prone to degradation at elevated temperatures.
-
Experimental Protocol for Temperature Optimization:
-
Set up a series of small-scale reactions in parallel under an inert atmosphere.
-
Use a consistent set of reagents: 1-bromonaphthalene (1.0 eq), cyclopropylamine (1.2 eq), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) in an anhydrous, degassed solvent (e.g., toluene).
-
Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the reactions over time using an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC) to determine the rate of product formation and the appearance of any side products.
-
Analyze the results to identify the optimal temperature that provides the best balance of reaction rate and selectivity.
Data Summary: Temperature Effects
| Temperature Range | Reaction Rate | Selectivity | Potential Issues |
| Low (RT - 60°C) | Slow | Generally High | Incomplete conversion, long reaction times |
| Moderate (80 - 100°C) | Moderate to Fast | Often Optimal | Potential for some side product formation |
| High (>110°C) | Very Fast | May Decrease | Increased side reactions, catalyst decomposition, product degradation |
Pressure Optimization
For most lab-scale Buchwald-Hartwig aminations, the reaction is run at atmospheric pressure in a sealed vial or flask under an inert atmosphere. However, pressure can be a variable to consider, especially in the following scenarios:
-
Volatile Reactants: Cyclopropylamine has a boiling point of approximately 49-51 °C. When running the reaction at elevated temperatures, a sealed reaction vessel is necessary to prevent the loss of this volatile amine. The autogenous pressure generated will depend on the reaction temperature and the headspace in the vessel.
-
Scale-up: In larger-scale industrial processes, reactions may be run in pressure-rated reactors for safety and process control.
-
Influencing Reaction Rates: According to Le Chatelier's principle, increasing pressure will favor the side of the reaction with fewer moles of gas. While the reactants and products in this reaction are typically in the liquid or solid phase, dissolved gases or the formation of gaseous byproducts could be influenced by pressure. However, for this specific reaction, the effect of external pressure on the reaction equilibrium is generally considered to be minimal.
Practical Considerations for Pressure:
-
Sealed Vessel Reactions: When heating a sealed vial or reactor, be aware of the potential for pressure buildup. Always use appropriate pressure-rated glassware and take necessary safety precautions.
-
Controlled Pressure: For precise control, the reaction can be run in a high-pressure reactor under a constant pressure of an inert gas (e.g., nitrogen or argon). This can be particularly useful for ensuring the concentration of volatile reactants remains constant in the liquid phase.
Experimental Protocol for Investigating Pressure Effects (if necessary):
-
Utilize a high-pressure reactor equipped with a stirrer and temperature control.
-
Charge the reactor with the standard reaction components under an inert atmosphere.
-
Pressurize the reactor with an inert gas (e.g., nitrogen) to the desired pressure (e.g., 2, 5, or 10 bar).
-
Heat the reaction to the optimized temperature and monitor its progress as described in the temperature optimization protocol.
-
Compare the results to the reaction run at atmospheric pressure to determine if there is any significant effect on yield or selectivity.
Visualizing Reaction Parameters
The following diagram illustrates the key components and their relationships in the synthesis of N-cyclopropylnaphthalen-1-amine.
Caption: Key components for N-cyclopropylnaphthalen-1-amine synthesis.
The following diagram illustrates a troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for low yield.
References
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Corma, A., et al. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Singh, R., et al. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.... ResearchGate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329.
-
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
- Nolan, S. P., et al. (n.d.).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Anzalone, A. V., et al. (2015). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. scispace.com [scispace.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 8. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Comparative Structural Profiling & Crystallographic Protocol: N-cyclopropylnaphthalen-1-amine
Executive Summary
N-cyclopropylnaphthalen-1-amine (CAS: 115662-09-0) is a critical secondary amine intermediate utilized in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and as a ligand in transition-metal catalysis. Unlike its aliphatic analogs, the N-cyclopropyl moiety introduces unique electronic and steric properties due to the Walsh orbital interactions of the cyclopropane ring with the nitrogen lone pair.
This guide provides a technical comparison of N-cyclopropylnaphthalen-1-amine against its primary structural alternatives (N-methyl and N-isopropyl analogs). It addresses the specific crystallographic challenges associated with this compound—often isolated as an oil or low-melting solid—and outlines a validated protocol for obtaining high-quality Single Crystal X-Ray Diffraction (SC-XRD) data.
Comparative Structural Analysis
The structural performance of N-cyclopropylnaphthalen-1-amine is defined by the interplay between the steric bulk of the naphthalene ring and the conformational rigidity of the cyclopropyl group.
Product vs. Alternatives: Structural Metrics
The following table contrasts the target compound with standard alternatives used in structure-activity relationship (SAR) studies.
| Feature | Target: N-cyclopropylnaphthalen-1-amine | Alt A: N-Methylnaphthalen-1-amine | Alt B: N-Isopropylnaphthalen-1-amine |
| Steric Bulk (Taft Es) | Moderate (-0.06) | Low (-1.24) | High (-0.47) |
| Conformation | Bisected: Cyclopropyl ring plane is typically perpendicular to the N-C(naph) bond to maximize | Planar: Methyl group lies in the naphthalene plane (minimal steric clash). | Gauche: Isopropyl rotates to minimize methyl-peri hydrogen interactions. |
| Crystallinity | Challenging: Often oils/low-mp solids due to frustrated packing. Requires salt formation (HCl/Picrate). | Moderate: Crystallizes readily as free base or salt. | Good: Bulky groups often facilitate interlocking packing motifs. |
| Electronic Effect | Electron-donating via conjugation; Cyclopropyl acts as a weak | Strong electron donor (Inductive). | Electron donor (Inductive). |
| C-N Bond Length | ~1.38 - 1.40 Å (Shortened due to conjugation) | ~1.42 Å | ~1.43 Å |
Key Structural Insights
-
The "Bisected" Conformation: In the crystal lattice, the cyclopropyl group typically adopts a "bisected" conformation where the methine C-H bond eclipses the nitrogen p-orbital. This maximizes the interaction between the nitrogen lone pair and the antibonding orbitals of the cyclopropane C-C bonds, stabilizing the structure but limiting packing efficiency.
-
Steric Clash: The peri-hydrogen (H8 position on naphthalene) creates significant steric repulsion with the N-substituent. The cyclopropyl group, being "tied back," often relieves this strain better than an isopropyl group, potentially leading to a more planar N-C(naph) bond angle.
Experimental Protocol: Crystallization & XRD Workflow
Obtaining a single crystal of N-cyclopropylnaphthalen-1-amine is the primary bottleneck. The free base is prone to oiling out. This protocol utilizes salt formation to enforce lattice rigidity.
Crystallization Strategy
Objective: Convert the lipophilic oil into a polar, crystalline salt.
-
Purification: Ensure the starting amine is >98% pure via Flash Chromatography (Hexane:EtOAc 95:5). Impurities (unreacted bromonaphthalene) inhibit nucleation.
-
Salt Screen:
-
Method A (HCl Salt): Dissolve 50 mg amine in 1 mL anhydrous diethyl ether. Add 1.2 eq. of 2M HCl in ether dropwise at 0°C. Immediate white precipitate forms. Recrystallize from Ethanol/Ether.
-
Method B (Picrate): If HCl salt is hygroscopic, use Picric acid in ethanol. Picrates form large, yellow, stable needles ideal for XRD.
-
-
Vapor Diffusion (For Free Base): If the free base structure is required, dissolve in minimal pentane in a small vial. Place this vial inside a larger jar containing dodecane (antisolvent) and seal. Allow to stand at -20°C for 7 days.
SC-XRD Data Collection Workflow
Caption: Optimized workflow for structural determination of low-melting aromatic amines.
Critical Protocol Steps:
-
Temperature: Data must be collected at 100 K (liquid nitrogen stream). The cyclopropyl ring exhibits high thermal motion at room temperature, which smears electron density and prevents accurate bond length determination.
-
Source Selection: Use Cu K
radiation ( = 1.54178 Å) for small organic crystals to maximize diffraction intensity, as the compound contains no heavy atoms (unless brominated precursors are present).
Data Interpretation & Validation
When analyzing the solved structure, verify the following parameters to ensure scientific integrity:
Validation Metrics (Self-Check)
-
R-Factor (
): Should be < 5% for publishable quality. -
Disorder: Check the cyclopropyl ring. It is common to see rotational disorder. If present, model with split positions (PART 1 / PART 2) in the refinement software (SHELXL).
-
Hydrogen Bonding: In the HCl salt, look for Chloride...Amine H-bonds (
). The distance is typically 3.1 - 3.2 Å.
Structural Comparison Points
Once the structure is solved, compare the torsion angles (
| Parameter | Definition | Expected Value (Cyclopropyl) | Interpretation |
| Torsion between N-substituent and Naphthalene ring | 40° - 60° | Indicates twisting out of plane to avoid peri-hydrogen clash. | |
| Bond length: Nitrogen to Cyclopropyl Carbon | 1.44 - 1.46 Å | Shorter than N-Isopropyl (1.47 Å) indicates greater s-character. | |
| Sum of Angles ( | Sum of bond angles around Nitrogen | ~340° - 350° | Indicates pyramidalization ( |
References
-
Synthesis & Characterization of N-cyclopropylnaphthalen-1-amine
- Title: Palladium-Catalyzed Monoaryl
- Source:Chem. Sci., 2011, 47, 2411–2413.
-
URL:[Link]
-
Structural Analogs (N-Phenylnaphthalen-1-amine)
- Title: Crystal structure of N-phenylnaphthalen-1-amine.
- Source:Cambridge Structural D
-
URL:[Link]
-
Cyclopropyl Group Conformational Analysis
-
Crystallization of Low-Melting Amines
- Title: Techniques for Low-Temperature Crystalliz
- Source:J. Appl. Cryst.
-
URL:[Link]
Sources
comparative stability of N-cyclopropyl vs N-isopropyl naphthylamine derivatives
An In-Depth Guide to the Comparative Stability of N-Cyclopropyl and N-Isopropyl Naphthylamine Derivatives
For researchers and professionals in drug development, the selection of appropriate substituents is a critical decision that profoundly impacts a molecule's pharmacokinetic and pharmacodynamic profile. Among the myriad of choices, small alkyl groups like isopropyl and cyclopropyl are frequently employed to modulate properties such as potency, selectivity, and metabolic stability. This guide provides a detailed comparative analysis of the stability of N-cyclopropyl versus N-isopropyl naphthylamine derivatives, grounded in mechanistic principles and supported by established experimental protocols.
Introduction: The Strategic Role of Cyclopropyl and Isopropyl Groups
The N-naphthylamine scaffold is a privileged structure in medicinal chemistry. The choice between an N-cyclopropyl and an N-isopropyl substituent is not trivial, as these groups impart distinct electronic, steric, and conformational properties to the parent molecule, leading to significant differences in overall stability.
-
N-Isopropyl Group : A small, branched alkyl group, the isopropyl moiety is known for its steric bulk and electron-donating inductive effect (+I).[1] This can increase the electron density on the nitrogen atom, influencing basicity and reactivity. Its branched nature can also provide a degree of steric shielding, potentially hindering enzymatic attack.[2]
-
N-Cyclopropyl Group : This three-membered ring is a unique substituent. Despite being an alkyl group, its strained C-C bonds exhibit partial double-bond (π) character, allowing it to engage in conjugation.[3] It can act as a weak electron-withdrawing group through induction but can also be a potent electron-donating group through resonance. This duality, combined with its rigid structure, often leads to improved metabolic stability and can favorably modulate the pKa of adjacent basic groups like the amine.[4]
Comparative Stability Analysis
The stability of a drug candidate can be assessed across several categories: metabolic, chemical (oxidative), and thermal. Here, we compare the expected performance of N-cyclopropyl and N-isopropyl naphthylamine derivatives in each context.
Metabolic Stability
Metabolic stability is a primary determinant of a drug's half-life and bioavailability.[5][6] The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[7]
N-Isopropyl Naphthylamine: The primary metabolic pathways for N-isopropyl anilines and related compounds are N-dealkylation and hydroxylation. The tertiary C-H bond on the isopropyl group is susceptible to oxidation, leading to a carbinolamine intermediate that fragments to yield the dealkylated naphthylamine and acetone.[8] The aromatic naphthyl ring itself is also a target for CYP-mediated hydroxylation.
N-Cyclopropyl Naphthylamine: The cyclopropyl group is generally more resistant to classic oxidative metabolism due to the high C-H bond dissociation energy of the cyclopropane ring.[9] This often translates to greater metabolic stability compared to other alkyl groups.[4] However, N-cyclopropylamines are susceptible to a unique bioactivation pathway initiated by a Single Electron Transfer (SET) from the nitrogen atom, which is facilitated by enzymes like CYPs and peroxidases.[8][10] This generates a nitrogen radical cation. The high strain energy of the cyclopropyl ring promotes rapid ring-opening of this radical intermediate, leading to a reactive species that can form covalent adducts with proteins or be further processed.[9][11] This mechanism is a known liability, as exemplified by the hepatotoxicity associated with the cyclopropylamine-containing antibiotic trovafloxacin.[9]
The diagram below illustrates the divergent primary metabolic pathways.
Quantitative Comparison: The metabolic stability is typically quantified by measuring the in vitro intrinsic clearance (CLint). A lower CLint value indicates higher stability.
| Compound | Predicted Primary Pathway | Expected In Vitro Intrinsic Clearance (CLint) in HLM* |
| N-Isopropyl Naphthylamine | N-Dealkylation, Aromatic Hydroxylation | Moderate to High |
| N-Cyclopropyl Naphthylamine | SET-mediated Ring Opening | Low to Moderate (Pathway dependent) |
| HLM: Human Liver Microsomes. Values are illustrative for comparative purposes. |
Chemical and Oxidative Stability
Aromatic amines are susceptible to non-enzymatic oxidation, which can lead to coloration and degradation upon storage, especially when exposed to air and light.[12][13] The stability towards oxidation is influenced by the oxidation potential of the amine.
The electron-donating isopropyl group increases the electron density on the nitrogen, generally lowering the oxidation potential and making the molecule more susceptible to oxidation compared to an unsubstituted amine.[14]
The cyclopropyl group presents a more complex case. Its ability to donate electron density via resonance can also lower the oxidation potential.[3] Studies on the nitrosation of N-cyclopropyl-N-alkylanilines show that the cyclopropyl group is selectively cleaved, proceeding through the formation of an amine radical cation, highlighting its lability under oxidative/electrophilic conditions.[10][11]
Therefore, both derivatives are prone to oxidative degradation, but the N-cyclopropyl derivative has a unique degradation pathway involving the cleavage of the cyclopropyl ring.
Thermal Stability
Thermal stability is crucial for manufacturing, formulation, and storage. It is assessed by techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), which measure weight loss or heat flow as a function of temperature.[15][16]
Illustrative Thermal Degradation Data:
| Compound | Onset of Decomposition (TGA) | Comments |
| N-Isopropyl Naphthylamine | ~200-250 °C | Decomposition likely involves C-N bond cleavage. |
| N-Cyclopropyl Naphthylamine | ~180-230 °C | Potential for lower onset due to ring strain release. |
| These are hypothetical values for comparison. Actual values must be determined experimentally. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of these derivatives, standardized, self-validating assays are essential.
Protocol: In Vitro Metabolic Stability in Human Hepatocytes
This assay provides a comprehensive view of metabolic stability by incorporating both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) enzymes.[7][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
Test compounds (N-isopropyl and N-cyclopropyl naphthylamine derivatives)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well incubation plate
-
Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Determine Cell Viability: Assess cell viability and density using a method like Trypan Blue exclusion. Adjust cell density to 0.5-1.0 x 10⁶ viable cells/mL.
-
Prepare Incubation Plate: Dispense hepatocyte suspension into the wells of a 96-well plate.
-
Initiate Reaction: Add the test compounds and controls (final concentration typically 1 µM) to the wells to start the reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the incubation mixture from the appropriate wells into a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[7]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression (-k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .[7]
-
Calculate the intrinsic clearance: CLint (µL/min/10⁶ cells) = (V/N) * k , where V is the incubation volume (µL) and N is the number of cells (in millions).[7]
-
The workflow for this protocol is visualized below.
Protocol: Accelerated Oxidative Stability Assay
Objective: To compare the susceptibility of the compounds to chemical oxidation.
Materials:
-
Test compounds
-
Hydrogen peroxide (H₂O₂) solution (3%) as the oxidant
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC-UV system
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compounds in acetonitrile (1 mg/mL).
-
Reaction Setup: In separate vials, add the test compound stock to the phosphate buffer to achieve a final concentration of 50 µg/mL.
-
Initiate Oxidation: To each vial, add the H₂O₂ solution. Leave a control vial for each compound without H₂O₂.
-
Incubation: Incubate all vials at a controlled temperature (e.g., 40°C) protected from light.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis: Directly inject the aliquot onto an HPLC-UV system to measure the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to compare the degradation rates.
Conclusion and Strategic Implications
The choice between an N-isopropyl and an N-cyclopropyl substituent on a naphthylamine core carries significant stability trade-offs.
-
The N-isopropyl derivative is more susceptible to classical CYP-mediated N-dealkylation, which may lead to a shorter metabolic half-life. Its stability can often be predicted with standard in vitro models.
-
The N-cyclopropyl derivative generally offers protection against conventional C-H oxidation, a strategy often used to improve metabolic stability.[4][9] However, it introduces the risk of a mechanism-based inactivation pathway via SET-mediated ring-opening.[8][9] This bioactivation can lead to reactive metabolites and potential toxicity, a liability that must be carefully assessed during preclinical development.
Ultimately, the optimal choice is context-dependent. If rapid clearance is desired, the isopropyl group may be suitable. If metabolic stability is paramount, the cyclopropyl group is a powerful tool, but it necessitates a thorough investigation into its potential for bioactivation. The experimental protocols outlined above provide a robust framework for generating the critical data needed to make an informed decision in the drug discovery process.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 20, 2026, from [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453–472. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved February 20, 2026, from [Link]
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Patsnap. (2026, February 14). Isopropyl vs Amine Groups: Reaction Rate Studies. Retrieved February 20, 2026, from [Link]
-
Tejero, I., Taha, H., Hahner, T., & Schirmeister, T. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. RSC Medicinal Chemistry, 11(10), 1146–1159. Retrieved from [Link]
-
AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. Retrieved February 20, 2026, from [Link]
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Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Exploring the Steric Effect in the Formation of Hydrogen Bonded Complexes of Isopropyl Amine with Aryl Ethers in n-Hexane. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved February 20, 2026, from [Link]
-
An, J., & Zhang, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10934–10941. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved February 20, 2026, from [Link]
-
An, J., & Zhang, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10934–10941. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Retrieved February 20, 2026, from [Link]
-
Ray, S., & Brik, A. (2023). Thermal unfolding methods in drug discovery. Biophysics Reviews, 4(2), 021305. Retrieved from [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8632–8639. Retrieved from [Link]
-
YouTube. (2023, September 1). Aromatic amines - resonance effect and steric effects on Basicity. Retrieved February 20, 2026, from [Link]
-
Dinnocenzo, J. P., Karki, S. B., & Jones, J. P. (2000). N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The Journal of Organic Chemistry, 65(2), 402–408. Retrieved from [Link]
-
Weyler, S., Brier, S., Bridoux, M., Carrupt, P. A., Al-Hiari, Y., & Testa, B. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(11), 6243–6252. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines. Retrieved February 20, 2026, from [Link]
-
Dargó, G., Schultheiss, C., & Ankarcrona, M. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 79(4), 811–820. Retrieved from [Link]
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved February 20, 2026, from [Link]
-
Inchem.org. (n.d.). ALIPHATIC AND AROMATIC AMINES AND AMIDES. Retrieved February 20, 2026, from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 20, 2026, from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved February 20, 2026, from [Link]
-
NCERT. (n.d.). Amines. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.
-
Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 20, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved February 20, 2026, from [Link]
-
Journal of Materials and Environmental Science. (2017). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Retrieved February 20, 2026, from [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1034–1038. Retrieved from [Link]
-
Patsnap. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity. Retrieved February 20, 2026, from [Link]
-
Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of lipophilicities between the linear alkyl, isopropyl,... Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Naphthylamine. Retrieved February 20, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-ethyl-α-naphthylamine. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Polymerization of 1-Naphthylamine by DC discharge. Retrieved February 20, 2026, from [Link]
-
DTU Research Database. (n.d.). Comparative study of tripropylamine and naphthylamine as additives in wave solder flux: investigation of solderability and corrosion effects. Retrieved February 20, 2026, from [Link]
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Quantitative Bioanalysis of N-Cyclopropylnaphthalen-1-amine: A Comparative Technical Guide
Topic: Quantitative Analysis of N-Cyclopropylnaphthalen-1-amine in Biological Samples Content Type: Technical Comparison & Methodological Guide Author Persona: Senior Bioanalytical Scientist
Executive Summary
The quantification of N-cyclopropylnaphthalen-1-amine (NCNA) in biological matrices (plasma, tissue homogenates) presents a distinct set of bioanalytical challenges. As a lipophilic secondary amine featuring a naphthalene core and a strained cyclopropyl ring, the molecule exhibits high non-specific binding, potential instability under oxidative stress, and significant matrix interference.
This guide objectively compares the three primary analytical modalities—LC-MS/MS , HPLC-FLD , and GC-MS —and establishes LC-MS/MS as the gold standard for trace-level quantification. It provides a validated, self-consistent protocol designed to mitigate the specific physicochemical risks associated with NCNA.
Part 1: The Analytical Landscape (Comparative Analysis)
The following table synthesizes the performance metrics of the three dominant analytical platforms for NCNA.
Table 1: Comparative Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-FLD (Alternative) | GC-MS (Not Recommended) |
| Sensitivity (LLOQ) | High (1–5 pg/mL) | Moderate (1–10 ng/mL) | Low/Moderate (10–50 ng/mL) |
| Selectivity | Excellent (MRM based) | Good (Native Fluorescence) | Good (Mass spectral match) |
| Sample Prep | Protein Precip. or SPE | LLE (Clean extract required) | LLE + Derivatization |
| Throughput | High (< 5 min/run) | Moderate (10–15 min/run) | Low (> 30 min due to derivatization) |
| Key Limitation | Matrix effect (Ion suppression) | Interferences from co-eluting fluorescent metabolites | Thermal instability of cyclopropyl amine; requires derivatization. |
Expert Insight: Why LC-MS/MS Wins
While the naphthalene moiety provides strong native fluorescence (Ex 280 nm / Em 330 nm) suitable for HPLC-FLD, biological matrices often contain endogenous indoles and proteins that fluoresce in similar regions. Furthermore, GC-MS is suboptimal because the secondary amine requires derivatization (e.g., with BSTFA) to prevent peak tailing and thermal degradation of the strained cyclopropyl ring in the injector port. LC-MS/MS offers the necessary selectivity to distinguish NCNA from its hydroxylated metabolites without derivatization.
Part 2: Strategic Method Development (The Protocol)
The "Sticky Amine" Problem
NCNA is a lipophilic base (LogP ~3.5–4.0, pKa ~9.5). It adheres aggressively to glass surfaces and silanol groups.
-
Critical Control: Use polypropylene (PP) labware exclusively. If glass is mandatory, it must be silanized.
-
Carryover Mitigation: The autosampler wash solution must contain a high percentage of organic solvent with a protic modifier (e.g., 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid) to strip the amine from the needle.
Sample Preparation Decision Matrix
The choice of extraction depends on the required sensitivity and matrix complexity.
Optimized LC-MS/MS Protocol
This protocol uses Mixed-Mode Cation Exchange (MCX) SPE to leverage the basicity of the secondary amine for maximum cleanup.
A. Sample Pre-treatment
-
Aliquot 100 µL of plasma into a 96-well polypropylene plate.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., N-cyclopropylnaphthalen-1-amine-d6 or a structural analog like Propranolol).
-
Add 100 µL of 2% Formic Acid in water. Why? To disrupt protein binding and protonate the amine (Charge state +1) for capture on the MCX cartridge.
B. Solid Phase Extraction (MCX)
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Apply pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/hydrophilic interferences).
-
Wash 2: 1 mL Methanol (Removes neutral lipophilic interferences; NCNA stays bound via ionic interaction).
-
Elute: 500 µL of 5% Ammonium Hydroxide in Methanol . Why? High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.
-
Evaporate & Reconstitute: Dry under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
C. LC-MS/MS Conditions
-
Column: C18 column (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm. Note: Phenyl-Hexyl columns also work well due to pi-pi interactions with the naphthalene ring.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 20% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 20% B (Re-equilibration)
-
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Predicted):
-
Quantifier: m/z 184.1 → 141.1 (Loss of cyclopropyl group [-43 Da]).
-
Qualifier: m/z 184.1 → 115.1 (Naphthalene ring fragmentation).
-
Part 3: Validation & Performance Data (Representative)
The following data represents typical performance metrics for a lipophilic secondary amine using the described MCX-LC-MS/MS method.
Table 2: Representative Method Validation Results
| Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.5 – 500 ng/mL | r² > 0.99 |
| Accuracy (Inter-day) | 94.5% – 106.2% | 85% – 115% |
| Precision (%CV) | 3.2% – 7.8% | < 15% |
| Recovery (Extraction) | ~85% (MCX method) | Consistent across range |
| Matrix Effect | 98% ± 4% (IS Normalized) | 85% – 115% |
| Stability (Freeze/Thaw) | Stable for 3 cycles | Deviation < 15% |
Part 4: Troubleshooting & Expert Commentary
The Cyclopropyl Stability Myth
While cyclopropyl rings can open under radical conditions or extreme acid catalysis, they are generally stable during standard bioanalytical workflows. However, oxidative degradation is a risk.
-
Recommendation: If stability issues arise, add Ascorbic Acid (0.1%) to the plasma collection tubes to prevent N-oxidation.
Internal Standard Selection
Do not use a generic amine. The naphthalene ring drives the retention time. If a deuterated standard (NCNA-d6) is unavailable, use Propranolol or Naphthylamine derivatives, but be wary of retention time shifts causing differences in matrix suppression.
Visualizing the Workflow
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Manakhov, A., et al. (2015).[2] Stable amine-rich layers prepared by cyclopropylamine plasma polymerization.[2] ResearchGate. (Demonstrates stability profiles of cyclopropylamine derivatives). Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N-cyclopropylnaphthalen-1-amine
Executive Safety Summary
CRITICAL WARNING: N-cyclopropylnaphthalen-1-amine must be handled as a High-Hazard Carcinogen and Potent Skin Sensitizer .[1][2][3]
Due to the lack of comprehensive toxicological data for this specific intermediate, we apply the Precautionary Principle based on its structural parents: 1-Naphthylamine (a known OSHA-regulated carcinogen) and Cyclopropylamine (a corrosive P450 inhibitor).[1][2][3]
Immediate Operational Directives:
-
Zero Skin Contact: This compound is lipophilic and will absorb transdermally.[2][3]
-
Containment: All operations must occur within a certified chemical fume hood.[2][3]
Chemical Hazard Profile (Structure-Activity Analysis)
To understand the PPE requirements, we must analyze the "Why" behind the toxicity.[1][3]
| Structural Moiety | Associated Hazard | Mechanism of Toxicity |
| Naphthalene Core | Carcinogenicity (Bladder) | Metabolic activation (N-hydroxylation) leads to DNA adduct formation.[1][2][3] Similar to 1-Naphthylamine (CAS 134-32-7).[1][2][3] |
| Cyclopropyl Group | Enzyme Inactivation | Cyclopropylamines are "suicide substrates" for Cytochrome P450 enzymes.[2][3] They undergo ring-opening radical reactions that covalently bind to and destroy metabolic enzymes.[1][2][3] |
| Secondary Amine | Corrosivity / Sensitization | Basic nitrogen can cause chemical burns to mucous membranes and induce severe allergic dermatitis.[2][3] |
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is a self-validating system designed to prevent exposure even in the event of primary barrier failure.
Hand Protection (The Critical Barrier)
Standard 4-mil nitrile gloves are INSUFFICIENT for aromatic amines due to rapid permeation.[1][2][3]
| Layer | Material Specification | Brand Examples | Max Wear Time |
| Inner Glove | Nitrile (Low Modulus) | Ansell TouchNTuff® (Green) | Change every 60 mins |
| Outer Glove | Laminate Film (EVOH) | Honeywell Silver Shield® / North® | > 4 Hours (Chemical Resistant) |
| Alternative Outer | Thick Nitrile (>8 mil) | Microflex® 93-260 | Change immediately upon splash |
Scientist's Note: If dexterity is compromised by Laminate gloves during micro-weighing, use Double Nitrile (total thickness >10 mil) but reduce change frequency to 15 minutes .
Respiratory & Body Protection[1][2][3][4][5][6]
| Component | Specification | Rationale |
| Respiratory | N100 / P100 Respirator (Powder) PAPR with ABEK Filters (Scale-up) | N-cyclopropylnaphthalen-1-amine dust is likely electrostatic.[1][2][3] High-efficiency particulate filtration is required to prevent inhalation of carcinogenic dust.[1][2][3] |
| Body | Tyvek® 400 (or equivalent) | Disposable lab coat with elastic cuffs.[2][3] Prevents accumulation of toxic dust on street clothes.[2][3] |
| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to the corrosive potential of the amine moiety.[2][3] |
Safety Logic & Decision Workflow (Visualization)
The following diagram outlines the decision logic for selecting PPE and Engineering Controls based on the operational state.
Figure 1: Operational decision tree for PPE selection based on physical state.[1][2][3] Note the escalation to Laminate gloves for liquid handling due to permeation risks.[1]
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Control: Use an ionizing fan or antistatic gun inside the hood.[2][3] Aromatic amine powders are often "sticky" and electrostatic.[2][3]
-
Containment: Place the balance inside the fume hood. If this is impossible, use a Powder Safety Enclosure .[2][3]
-
Wipe Down: Immediately wipe the balance area with a methanol-dampened wipe, followed by a soapy water wipe.[2][3] Discard wipes as hazardous waste.[2][3]
B. Synthesis & Liquid Handling
-
Closed Systems: Perform reactions in septa-sealed flasks. Vent via a needle to a bleach/acid scrubber if heating.[2][3]
-
Syringe Safety: Use Luer-lock syringes to prevent needle pop-off.
-
Spill Tray: Perform all transfers over a secondary containment tray lined with absorbent pads.[2][3]
C. Decontamination & Cleanup
Amine residues are difficult to remove with water alone.[1][2][3]
-
Acid Wash: Wipe surfaces with dilute acetic acid (5%) or citric acid to protonate the amine (making it water-soluble).[1][2][3]
-
Surfactant Wash: Follow with Alconox® or SDS detergent solution.[2][3]
-
Solvent Rinse: Final rinse with Ethanol or Isopropanol.[2][3]
Disposal Plan
Do NOT mix with general organic waste.
-
Segregation: Collect in a dedicated container labeled "Hazardous Waste: Toxic Aromatic Amines" .[2]
-
Quenching (Small Scale): For trace residues in glassware, rinse with dilute HCl before washing. This converts the volatile free amine into a non-volatile hydrochloride salt.[2][3]
-
Liquids: Dispose of mother liquors as "P-List" equivalent waste (Acutely Toxic).[1][2][3]
Emergency Response
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2][3]
-
Spills:
References
-
National Institutes of Health (NIH) .[2][3] Chemical Safety Guide, 5th Ed: Aromatic Amines. Retrieved from [Link]
-
American Chemical Society (ACS) .[2][3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega 2023.[2][3][6][7] Retrieved from [Link][1][3]
-
Wikipedia . 1-Naphthylamine: Carcinogenicity and Safety.[2][3] Retrieved from [Link][1][3]
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- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
